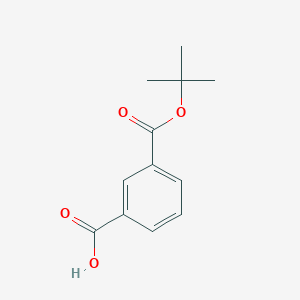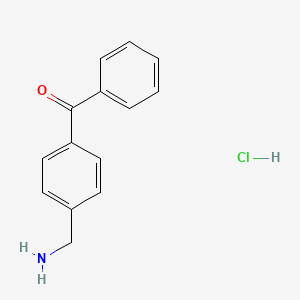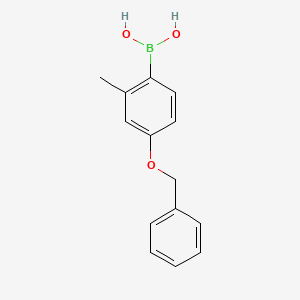
4-苄氧基-2-甲基苯基硼酸
描述
4-Benzyloxy-2-methylphenylboronic acid is an organic compound with the molecular formula C14H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a benzyloxy group at the 4-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
科学研究应用
4-Benzyloxy-2-methylphenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4-Benzyloxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The result of the action of 4-Benzyloxy-2-methylphenylboronic acid is the successful formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical process in the synthesis of complex organic compounds .
Action Environment
The action of 4-Benzyloxy-2-methylphenylboronic acid is influenced by the reaction conditions of the SM coupling process . These conditions are generally mild and tolerant of various functional groups . The compound itself is relatively stable, readily prepared, and generally environmentally benign .
生化分析
Biochemical Properties
4-Benzyloxy-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid transfers an organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making 4-Benzyloxy-2-methylphenylboronic acid an essential reagent in synthetic organic chemistry.
Molecular Mechanism
At the molecular level, 4-Benzyloxy-2-methylphenylboronic acid exerts its effects through interactions with biomolecules such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme, preventing its normal function . Additionally, the compound’s interactions with cellular proteins may result in changes in gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-2-methylphenylboronic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that the compound can undergo slow degradation, which may influence its efficacy and potency over time . Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Benzyloxy-2-methylphenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Determining the optimal dosage is essential for minimizing adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
4-Benzyloxy-2-methylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and efficacy, as well as its potential side effects. Understanding these pathways is important for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 4-Benzyloxy-2-methylphenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and overall effectiveness.
Subcellular Localization
4-Benzyloxy-2-methylphenylboronic acid can localize to specific subcellular compartments, where it may exert its effects on cellular functions. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-methylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-benzyloxy-2-methylphenol.
Borylation: The phenol undergoes borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for 4-Benzyloxy-2-methylphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions: 4-Benzyloxy-2-methylphenylboronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted vinyl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
相似化合物的比较
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a benzyloxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a benzyloxy group.
Uniqueness: 4-Benzyloxy-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the benzyloxy group can influence the electronic properties of the phenyl ring, affecting the overall reaction outcome .
属性
IUPAC Name |
(2-methyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFDGOVNBMYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378304 | |
| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847560-49-0 | |
| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-2-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)
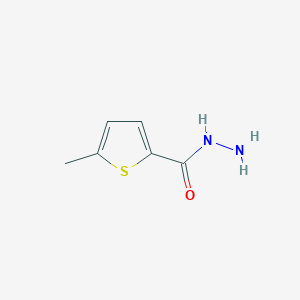

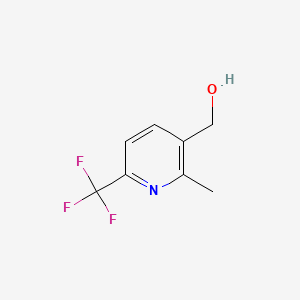
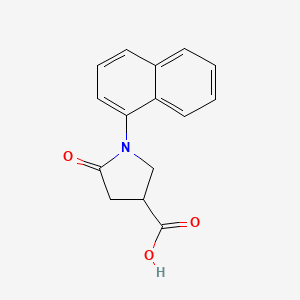

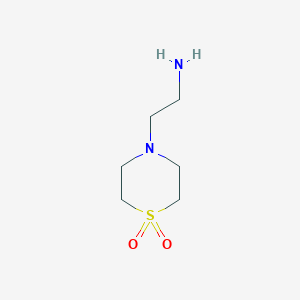
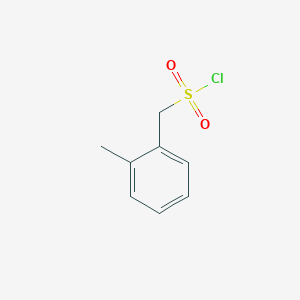
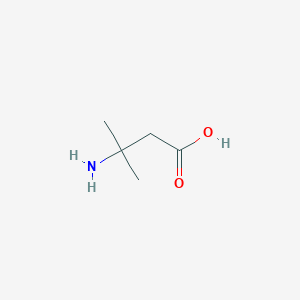
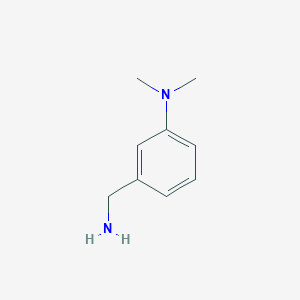
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
